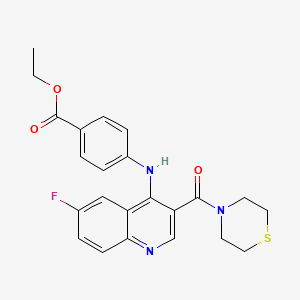

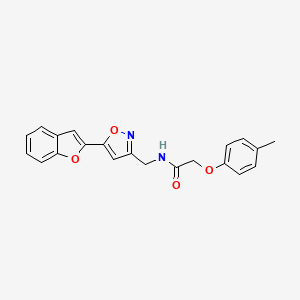

Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of fluoroquinolones, which are a family of synthetic broad-spectrum antibiotics . Fluoroquinolones are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .

Synthesis Analysis

Fluoroquinolones are typically synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . The specific synthesis route for this compound would likely involve similar strategies, incorporating the thiomorpholine-4-carbonyl and benzoate groups at the appropriate stages.Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a quinoline core, with a fluorine atom at the 6-position, an amino group at the 4-position linked to a benzoate group, and a thiomorpholine-4-carbonyl group at the 3-position. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the fluoroquinoline core, as well as the thiomorpholine-4-carbonyl and benzoate groups. Fluoroquinolones are known to form complexes with metals, which could have implications for their reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoroquinolones are generally well-absorbed and exhibit good tissue penetration . The presence of the thiomorpholine-4-carbonyl and benzoate groups could potentially influence these properties.Applications De Recherche Scientifique

Fluorescence and Biochemistry Applications

Quinoline derivatives, including those similar to Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, are known for their efficient fluorescence properties. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their sensitivity and selectivity make them suitable for DNA fluorophore applications based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).

Organic Light-Emitting Device Applications

Quinoline derivatives demonstrate potential in organic light-emitting diode (OLED) applications. Their electronic structures, including donor and acceptor subunits, allow for efficient red emission, making them suitable for standard-red OLEDs. These properties open up avenues for the development of new materials for OLED technologies (Luo et al., 2015).

Antibacterial Properties

Certain quinoline derivatives exhibit significant antibacterial activities. Modifications in their structures, such as substituting different groups, can enhance their effectiveness against both Gram-positive and Gram-negative bacteria. This makes them valuable in the development of new antibacterial agents (Koga et al., 1980).

Synthesis of Novel Compounds

Quinoline derivatives are versatile in the synthesis of novel compounds. For instance, their interaction with various reagents can lead to the formation of new heterocyclic compounds with potential biological activities. This versatility is crucial in the exploration of new therapeutic agents (Gao et al., 2011).

Fluorescence Studies and Biological Applications

Extensive synthesis and fluorescence studies of N-aryl-2-aminoquinolines, a category related to Ethyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, highlight their potential in biological applications. Understanding their luminescence properties and how they are influenced by various factors such as hydrogen bonding and substituents aids in their application in biological imaging and sensing (Hisham et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDCKOCQYTXHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2470538.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)

![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)